



An In-depth Technical Guide to (E)-4-phenylbut-3-en-2-ol

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Compound of Interest		
Compound Name:	4-phenylbut-3-en-2-ol	
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This technical guide provides a comprehensive overview of (E)-**4-phenylbut-3-en-2-ol**, including its chemical identity, physicochemical properties, synthesis protocols, and metabolic relevance. This document is intended for researchers, scientists, and professionals in drug development and related fields.

Chemical Identity and Nomenclature

(E)-**4-phenylbut-3-en-2-ol** is a secondary allylic alcohol characterized by a phenyl group conjugated with a butenol core.

- IUPAC Name: (E)-4-phenylbut-3-en-2-ol[1][2]
- Synonyms: trans-4-Phenyl-3-buten-2-ol, Methyl styryl carbinol, (3E)-4-Phenyl-3-buten-2-ol[2]
- CAS Number: 17488-65-2, 36004-04-3 ((E)-isomer)[1][2]
- Molecular Formula: C10H12O
- Molecular Weight: 148.20 g/mol [1][2]

Physicochemical and Spectroscopic Data

A summary of the key quantitative data for (E)-**4-phenylbut-3-en-2-ol** is presented in the tables below.



Table 1: Physicochemical Properties

Property	Value	Source
Appearance	Colorless, slightly viscous liquid	PubChem[1]
Odor	Sweet, mild, fruity, floral, balsamic	PubChem[1]
Density	1.006 - 1.012 g/cm ³	PubChem[1]
Boiling Point	140.0 °C @ 12.0 mmHg	The Good Scents Company
Refractive Index	1.558 - 1.567 @ 20.0 °C	PubChem[1]
Solubility	Insoluble in water; soluble in organic solvents and oils; miscible in ethanol.[1]	PubChem[1]
logP (Octanol/Water)	2.081 (Calculated)	Cheméo[3]

Table 2: Spectroscopic Data



Spectrum Type	Data	Source
¹ H NMR	Solvent: CDCl ₃ , Frequency: 400 MHzChemical Shift (δ) in ppm (Multiplicity, Coupling Constant J in Hz, Integration): δ 7.36 (d, J = 7.7 Hz, 2H), δ 7.30 (t, J = 7.3 Hz, 2H), δ 7.23 (d, J = 6.9 Hz, 1H), δ 6.55 (d, J = 15.9 Hz, 1H), δ 6.25 (dd, J = 15.9, 6.3 Hz, 1H), δ 4.52-4.41 (m, 1H), δ 1.36 (d, J = 6.3 Hz, 3H)	Royal Society of Chemistry[1]
¹³ C NMR	Solvent: CDCl ₃ , Frequency: 100 MHzChemical Shift (δ) in ppm:δ 136.7, 133.6, 129.4, 128.6, 128.4, 127.7, 126.5, 68.9, 23.4	Royal Society of Chemistry[1]
Gas Chromatography	Kovats Retention Index (non- polar column, DB-5): 1315, 1329	PubChem[1], NIST[4]

Experimental Protocols

The most common laboratory synthesis of (E)-**4-phenylbut-3-en-2-ol** involves the reduction of its corresponding ketone, (E)-**4-phenylbut-3-en-2-one** (also known as benzalacetone).

This protocol is adapted from a procedure published in Organic Syntheses.

Materials:

- (E)-4-phenyl-3-buten-2-one (1.0 equiv)
- Absolute Ethanol
- Sodium borohydride (NaBH₄) (1.0 equiv)



- · Deionized water
- Concentrated Hydrochloric Acid (HCI)
- · Ethyl acetate
- Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
- Saturated aqueous Sodium Chloride (brine) solution
- Anhydrous Magnesium Sulfate (MgSO₄)

Equipment:

- Three-necked, round-bottomed flask
- Magnetic stirrer and stir bar
- Thermometer
- Ice-water bath
- Pressure-equalizing addition funnel
- Separatory funnel
- · Rotary evaporator

Procedure:

- A flame-dried three-necked, round-bottomed flask under a nitrogen atmosphere is charged with (E)-4-phenyl-3-buten-2-one (1.0 equiv) and absolute ethanol. The mixture is stirred at room temperature until the solid dissolves completely.
- The flask is cooled to 4 °C in an ice-water bath.
- Sodium borohydride (1.0 equiv) is added in one portion. The reaction is maintained at this temperature for 15 minutes.



- The ice-water bath is removed, and the reaction is stirred for approximately 50 minutes, allowing it to warm to room temperature.
- The reaction is quenched by cooling the flask back to 4 °C and adding deionized water dropwise via an addition funnel.
- A dilute solution of hydrochloric acid is then added dropwise to neutralize the mixture.
- The reaction mixture is transferred to a separatory funnel. The product is extracted with ethyl acetate.
- The combined organic phases are washed sequentially with saturated NaHCO₃ solution and brine.
- The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.
- The product can be further purified by flash column chromatography if necessary.

Metabolic Relevance and Biological Activity

(E)-**4-phenylbut-3-en-2-ol** is a metabolite of (E)-4-phenyl-3-buten-2-one (PBO), a compound used as a flavoring additive. Understanding this metabolic relationship is crucial, particularly from a toxicological and drug development perspective.

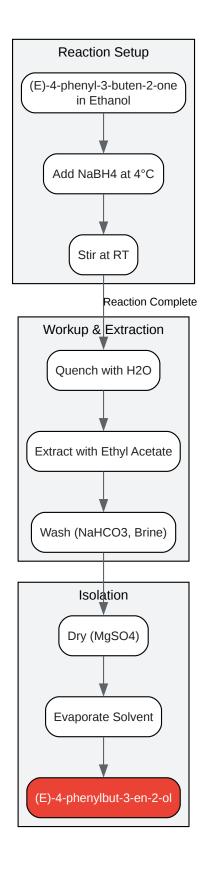
A study on the in vivo metabolism of PBO in rats and dogs showed that it is primarily metabolized via two reductive pathways. The major metabolite is 4-phenyl-2-butanone (PBA), formed by the reduction of the carbon-carbon double bond. The minor metabolite is (E)-4-phenylbut-3-en-2-ol (PBOL), formed by the reduction of the carbonyl group.

Significantly, the parent compound, PBO, was found to be mutagenic in the Ames test (with S9 mix activation), whereas both metabolites, PBA and PBOL, were non-mutagenic. This suggests that the reduction of either the double bond or the carbonyl group serves as a detoxification pathway for PBO.

Mandatory Visualizations



The following diagram illustrates the experimental workflow for the synthesis of (E)-4-phenylbut-3-en-2-ol.

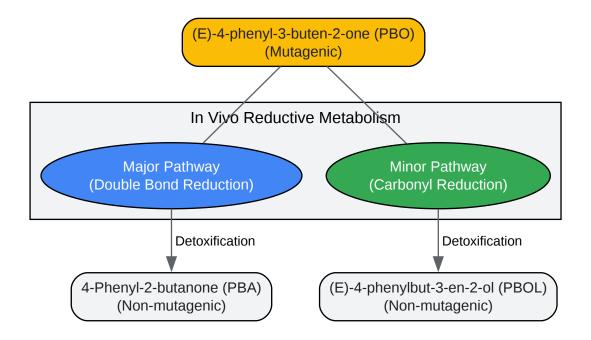




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Caption: Workflow for the synthesis of (E)-4-phenylbut-3-en-2-ol.

This diagram shows the metabolic fate of (E)-4-phenyl-3-buten-2-one.



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Caption: Metabolic pathways of (E)-4-phenyl-3-buten-2-one.

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